molecular formula C23H16FN3O B6509267 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-21-4

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509267
CAS RN: 901021-21-4
M. Wt: 369.4 g/mol
InChI Key: VZJVVGLPLBSQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (FMQ), is a novel small molecule synthesized in the laboratory that has a wide range of applications in scientific research. It is a member of the pyrazoloquinoline family, which is a class of compounds that is known for its ability to interact with various biological targets. FMQ has been studied for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. In addition, FMQ has been used to study the effects of oxidative stress, apoptosis, and cell cycle regulation.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. It has been used to study the effects of oxidative stress, apoptosis, and cell cycle regulation. In addition, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been used to investigate the effects of various drugs on cancer cells and to study the mechanism of action of these drugs. It has also been used to study the effects of environmental toxins on cells, as well as the effects of various environmental stressors on the immune system.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it is believed to interact with various biological targets, such as enzymes, receptors, and proteins, in order to modulate their activity. For example, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory mediators and to reduce the levels of pro-inflammatory cytokines. In addition, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been shown to protect neurons from oxidative stress and to reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline in laboratory experiments is that it can be easily synthesized in high yields and with high purity. In addition, it is a relatively small molecule and can therefore be easily incorporated into various experimental systems. However, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a relatively new compound and its effects on biological systems are still not fully understood, which limits its use in laboratory experiments.

Future Directions

The potential future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline include further research into its mechanism of action, its effects on various biological systems, and its potential applications in drug discovery and development. In addition, further research is needed to determine the effects of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline on the environment and to explore its potential use as an environmentally friendly alternative to existing chemicals. Finally, further research is needed to explore the potential of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline as a therapeutic agent for various diseases.

Synthesis Methods

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is synthesized via a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine in the presence of a catalytic amount of hydrochloric acid. This reaction forms the pyrazolo[4,3-c]quinoline intermediate, which is then treated with potassium carbonate to yield 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. This synthesis method has been optimized to produce 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline in high yields and with high purity.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-12-6-15(7-13-18)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)17-10-8-16(24)9-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJVVGLPLBSQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.